molecular formula C11H9BrO B1281211 (4-Bromonaphthalen-1-yl)methanol CAS No. 56052-26-7

(4-Bromonaphthalen-1-yl)methanol

Cat. No. B1281211
CAS RN: 56052-26-7
M. Wt: 237.09 g/mol
InChI Key: QAZWQAUUZFJKMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Step 1 : Starting with 4-bromonaphthalene-1-carboxylic acid , react it with BH₃·THF (borane in tetrahydrofuran) in tetrahydrofuran (THF) at room temperature. The resulting solution is then quenched with hydrogen chloride, and the product is isolated as a white solid .

Molecular Structure Analysis

The molecular formula of (4-Bromonaphthalen-1-yl)methanol is C₁₁H₉BrO , with a molecular weight of approximately 237.09 g/mol . It contains a hydroxyl group and an aromatic bromine substituent .


Physical And Chemical Properties Analysis

  • Physical Form : Solid .
  • Purity : Typically 97% .

Scientific Research Applications

Synthesis and Biological Evaluation

(4-Bromonaphthalen-1-yl)methanol has been used in the synthesis of various compounds. A notable application is in the preparation of 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, which is further used to synthesize compounds with antimicrobial activities (Sherekar, Kakade, & Padole, 2021).

Chelation-Controlled Asymmetric Synthesis

It has been used as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, demonstrating its importance in stereoselective chemical reactions (Jung, Ho, & Kim, 2000).

Anticancer and Chemopreventive Agents

Derivatives of (4-Bromonaphthalen-1-yl)methanol have been investigated for their potential as anticancer and chemopreventive agents. Specific compounds have shown promising results in inducing quinone reductase 1 and inhibiting nitric oxide production, which are crucial in cancer chemoprevention (Zhang, Park, Kondratyuk, Pezzuto, & Sun, 2018).

Asymmetric Synthesis of Methanols

The compound has been utilized in the synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes via [1‐(Silylmethyl)allenyl]methanols, showcasing its versatility in organic synthesis (Durán-Galván & Connell, 2010).

Sensor Development

(4-Bromonaphthalen-1-yl)methanol derivatives have been used in the development of colorimetric sensors, specifically for detecting cysteine in water solutions and bovine serum albumin (Shang et al., 2016).

Safety And Hazards

  • Safety Information : Refer to the Material Safety Data Sheet (MSDS) for handling precautions and safety guidelines .

properties

IUPAC Name

(4-bromonaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZWQAUUZFJKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508836
Record name (4-Bromonaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromonaphthalen-1-yl)methanol

CAS RN

56052-26-7
Record name (4-Bromonaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed tetrahydrofuran (200 mL), 4-bromonaphthalene-1-carboxylic acid (7 g, 27.88 mmol, 1.00 equiv). This was followed by the addition of BH3.THF (55.7 mL, 2.00 equiv) dropwise with stirring. The resulting solution was stirred overnight at room temperature. The reaction was then quenched by the addition of hydrogen chloride. The pH was adjusted to 6. The resulting solution was diluted with 200 mL of ethyl acetate. The resulting mixture was washed with 3×100 mL of brine. The organic phase was dried over anhydrous sodium sulfate and concentrated under vacuum. The resulting residue was washed with 30 mL of n-hexane. This resulted in 6.3 g (95%) of (4-bromonaphthalen-1-yl)methanol as a white solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
55.7 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromonaphthalen-1-yl)methanol
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Citations

For This Compound
6
Citations
MAE Pinto‐Bazurco Mendieta, M Negri… - Archiv der …, 2008 - Wiley Online Library
Twenty‐one novel compounds originating from two classes of annulated biphenyls were synthesized as mimetics of the steroidal A‐ and C‐rings and examined for their potency as …
Number of citations: 30 onlinelibrary.wiley.com
DW Scammon - 2020 - search.proquest.com
Herein several semiquinone-bridge-nitronylnitroxide (SQ-B-NN) biradicals compounds with naphthalene bridges of various substitution are discussed. After a general introduction to …
Number of citations: 2 search.proquest.com
LC Czabaniuk - 2012 - search.proquest.com
This dissertation details research in the development of palladium-catalyzed asymmetric benzylation. This methodology expands the scope of palladium-catalyzed substitution …
Number of citations: 0 search.proquest.com
MAE Pinto-Bazurco Mendieta - 2009 - publikationen.sulb.uni-saarland.de
Ungenügend wirksame und risikoreiche Behandlungen sind der heutige Stand der Prostatakrebstherapien. Dies motivierte uns zur Entwicklung antiandrogener nebenwirkungs-armer …
UE Hille - 2010 - publikationen.sulb.uni-saarland.de
An der menschlichen Steroid-Biosynthese sind sechs CYP Enzyme beteiligt. Vier davon stellen sehr interessante Targets zur Entwicklung neuer Medikamente für die Therapie einer …
B VON
Number of citations: 0

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